molecular formula C7H7NO4 B13087172 5-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid CAS No. 141703-18-6

5-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid

Cat. No.: B13087172
CAS No.: 141703-18-6
M. Wt: 169.13 g/mol
InChI Key: MPRPPORCFLOIMV-UHFFFAOYSA-N
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Description

5-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid is a heterocyclic compound that belongs to the pyridine family It is characterized by the presence of a hydroxyl group, a methyl group, and a carboxylic acid group attached to a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of ethyl aminocrotonates with derivatives of malonic acid. This reaction typically occurs under mild conditions and results in the formation of ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl and carboxylic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters, amides, or halides.

Scientific Research Applications

5-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl, methyl, and carboxylic acid groups makes it a versatile compound for various applications.

Properties

CAS No.

141703-18-6

Molecular Formula

C7H7NO4

Molecular Weight

169.13 g/mol

IUPAC Name

5-hydroxy-6-methyl-4-oxo-1H-pyridine-3-carboxylic acid

InChI

InChI=1S/C7H7NO4/c1-3-5(9)6(10)4(2-8-3)7(11)12/h2,9H,1H3,(H,8,10)(H,11,12)

InChI Key

MPRPPORCFLOIMV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(=CN1)C(=O)O)O

Origin of Product

United States

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